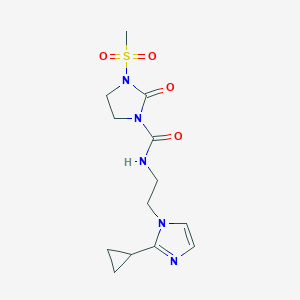

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure combines an imidazole ring substituted with a cyclopropyl group, a methylsulfonyl moiety, and a 2-oxoimidazolidine carboxamide chain.

Propriétés

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-23(21,22)18-9-8-17(13(18)20)12(19)15-5-7-16-6-4-14-11(16)10-2-3-10/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNNQNJUGLBJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structural Similarities : Both compounds contain carboxamide groups, though the latter lacks the imidazole and sulfonyl moieties. The presence of a directing group (N,O-bidentate in the benzamide derivative) contrasts with the sulfonyl group in the target compound, which may influence reactivity in metal-catalyzed reactions .

- Synthetic Methods: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized via acyl chloride or acid coupling with 2-amino-2-methyl-1-propanol, whereas the target compound likely requires multi-step synthesis involving imidazole alkylation and sulfonylation.

(S)-1-(6-(4-((2-((1-Amino-1-Oxo-3-Phenylpropan-2-yl)Amino)-2-Oxoethyl)Carbamoyl)Phenoxy)Hexyl)-3-Benzyl-1H-Imidazol-3-Ium Bromide

- Structural Similarities: This imidazolium salt shares an imidazole core but differs in substituents (benzyl, phenoxyhexyl, and peptide-like chains vs. cyclopropyl and methylsulfonyl groups).

- Synthetic Pathways : Both compounds employ carbodiimide coupling (e.g., EDC/NHS), as seen in the imidazolium bromide synthesis . However, the target compound’s cyclopropyl-imidazole synthesis would require specialized reagents (e.g., cyclopropane derivatives).

- Functional Relevance : The imidazolium bromide is designed for ionic liquid or catalytic applications, whereas the target compound’s sulfonamide group implies bioactivity (e.g., enzyme inhibition).

Key Data and Research Findings

Table 1: Comparative Analysis of Structural Features

| Compound Name | Core Structure | Key Functional Groups | Synthetic Route Highlights | Potential Applications |

|---|---|---|---|---|

| Target Compound | Imidazolidine-imidazole | Cyclopropyl, methylsulfonyl, carboxamide | Multi-step alkylation/sulfonylation | Enzyme inhibition, drug development |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Benzamide | N,O-bidentate directing group | Acyl chloride/acid coupling | C–H functionalization catalysts |

| Imidazolium bromide derivative | Imidazolium salt | Benzyl, phenoxyhexyl, peptide chains | EDC/NHS-mediated coupling | Ionic liquids, catalysis |

Table 2: Spectroscopic and Analytical Techniques

Critical Analysis and Limitations

- Functional Predictions : The methylsulfonyl group in the target compound may enhance solubility and binding affinity compared to the benzamide derivative’s hydroxyl group , but experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.